3,4-O-Dibenzyl Dopexamine Hydrochloride 3,4-O-Dibenzyl Dopexamine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1357466-62-6
VCID: VC0105140
InChI:
SMILES:
Molecular Formula: C₃₆H₄₅ClN₂O₂
Molecular Weight: 573.21

3,4-O-Dibenzyl Dopexamine Hydrochloride

CAS No.: 1357466-62-6

Cat. No.: VC0105140

Molecular Formula: C₃₆H₄₅ClN₂O₂

Molecular Weight: 573.21

* For research use only. Not for human or veterinary use.

3,4-O-Dibenzyl Dopexamine Hydrochloride - 1357466-62-6

Specification

CAS No. 1357466-62-6
Molecular Formula C₃₆H₄₅ClN₂O₂
Molecular Weight 573.21

Introduction

Synthesis and Chemical Properties

Synthesis Pathway

The synthesis of 3,4-O-Dibenzyl Dopexamine Hydrochloride involves the selective protection of hydroxyl groups on the catechol ring followed by benzylation using benzyl halides under basic conditions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility in aqueous media.

General Reaction Scheme:

  • Protection: The hydroxyl groups on the catechol ring are protected using a suitable protecting group such as acetyl or tert-butyldimethylsilyl (TBDMS).

  • Benzylation: The protected catechol derivative undergoes nucleophilic substitution with benzyl bromide or benzyl chloride in the presence of a strong base like potassium carbonate.

  • Deprotection: The protecting groups are removed under acidic or basic conditions.

  • Salt Formation: The free amine group is neutralized with hydrochloric acid to yield the hydrochloride salt.

Physicochemical Properties

The addition of dibenzyl groups significantly alters the physicochemical properties compared to dopexamine hydrochloride:

  • Lipophilicity: Increased due to the hydrophobic benzyl substituents.

  • Molecular Weight: Higher than dopexamine hydrochloride due to additional carbon atoms.

  • Solubility: Likely reduced in water but improved in organic solvents.

  • Stability: Enhanced under physiological conditions due to reduced susceptibility to enzymatic degradation.

Pharmacological Profile

Receptor Binding Affinity

The pharmacological activity of 3,4-O-Dibenzyl Dopexamine Hydrochloride is largely determined by its interaction with adrenergic and dopaminergic receptors:

  • Beta-Adrenergic Receptors: The compound retains affinity for beta-2 adrenergic receptors, which mediate vasodilation and bronchodilation.

  • Dopaminergic Receptors: Modifications at the catechol ring may alter binding affinity for dopamine D1 and D2 receptors.

Studies on related compounds suggest that dibenzylation can enhance selectivity for specific receptor subtypes by increasing steric hindrance and modulating electronic properties .

Functional Effects

Preliminary studies indicate that this compound may exhibit:

  • Cardiovascular Effects: Similar to dopexamine hydrochloride but potentially with an altered duration of action due to increased lipophilicity.

  • Central Nervous System Activity: Enhanced ability to cross the blood-brain barrier could make it useful in neurological research.

Data Tables

Table 1: Physicochemical Properties Comparison

PropertyDopexamine Hydrochloride3,4-O-Dibenzyl Dopexamine Hydrochloride
Molecular FormulaC18H23ClNO3C_{18}H_{23}ClNO_3C30H32ClNO2C_{30}H_{32}ClNO_2
Molecular Weight (g/mol)~341~473
Solubility (Water)HighModerate
Lipophilicity (LogP)~0.5~3

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